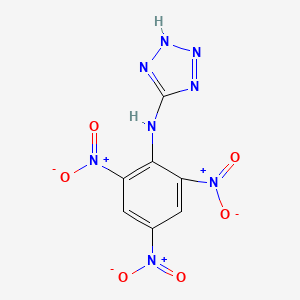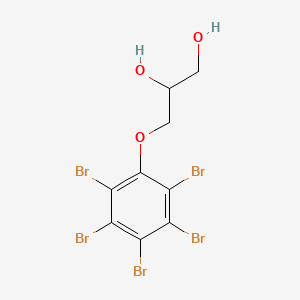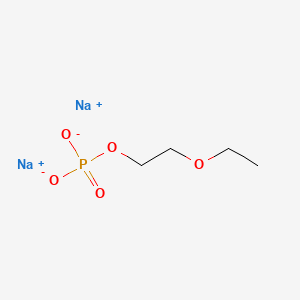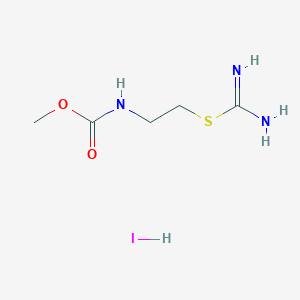
N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine: is a compound known for its energetic properties. It is a derivative of tetrazole and trinitrophenyl, making it a highly reactive and potentially explosive material. This compound is of interest in various fields, including materials science and chemistry, due to its unique structural and reactive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine typically involves the reaction of 2,4,6-trinitrophenyl chloride with sodium azide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include stringent safety measures due to the explosive nature of the compound. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize risks.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine can undergo oxidation reactions, often resulting in the formation of more stable oxides.
Reduction: Reduction of this compound typically involves the use of strong reducing agents, leading to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Production of amines and other reduced compounds.
Substitution: Formation of substituted phenyl-tetrazole derivatives.
Scientific Research Applications
Chemistry: N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine is used in the development of new energetic materials. Its high reactivity makes it a candidate for use in propellants and explosives.
Biology: Research into the biological effects of this compound is limited due to its high reactivity and potential toxicity. derivatives of this compound are studied for their potential use in biochemical assays and as probes.
Medicine: While the compound itself is not used in medicine, its derivatives are explored for potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry: In the industrial sector, this compound is used in the synthesis of other chemicals and materials. Its energetic properties are harnessed in the production of specialized explosives and propellants.
Mechanism of Action
The mechanism by which N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine exerts its effects is primarily through its high-energy release upon decomposition. The compound undergoes rapid exothermic reactions, leading to the formation of gases and heat. This makes it useful in applications requiring rapid energy release, such as in explosives and propellants.
Molecular Targets and Pathways: The compound interacts with various molecular targets, primarily through its nitro and tetrazole groups. These interactions can lead to the formation of reactive intermediates, which further decompose to release energy.
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive compound with similar nitro groups.
1,3,5-Trinitrobenzene: A compound with similar energetic properties but different structural characteristics.
Tetrazole Derivatives: Other tetrazole-based compounds with varying degrees of reactivity and stability.
Uniqueness: N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine is unique due to its combination of trinitrophenyl and tetrazole groups, which confer both high reactivity and stability under controlled conditions. This makes it a valuable compound in the development of new materials and energetic formulations.
Properties
CAS No. |
5467-76-5 |
|---|---|
Molecular Formula |
C7H4N8O6 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine |
InChI |
InChI=1S/C7H4N8O6/c16-13(17)3-1-4(14(18)19)6(5(2-3)15(20)21)8-7-9-11-12-10-7/h1-2H,(H2,8,9,10,11,12) |
InChI Key |
LDUGDTZPAZAOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NNN=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)










